molecular formula C13H18BN3O2 B3030683 1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- CAS No. 943323-56-6

1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Cat. No. B3030683
CAS RN: 943323-56-6
M. Wt: 259.11
InChI Key: IQIYEKPOPONDGX-UHFFFAOYSA-N
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Description

The compound "1H-Pyrrolo[2,3-b]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" is a derivative of the 1H-pyrrolo[2,3-b]pyridine family, which has been the subject of various studies due to its pharmaceutical relevance and potential as a key intermediate in the synthesis of various compounds with biological activity .

Synthesis Analysis

The synthesis of related 1H-pyrrolo[2,3-b]pyridine compounds involves several steps, including palladium-catalyzed reactions and regioselective chlorination. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, was achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Additionally, a one-pot, three-component approach has been developed for the synthesis of novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which demonstrates the versatility and efficiency of synthetic methods for this class of compounds .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques. For example, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which confirmed the structural properties of the compound . These techniques are essential for understanding the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines are reactive heterocycles that can undergo various chemical reactions. They have been shown to participate in nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. These compounds can also react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and with nitrosobenzene to yield imino derivatives. Additionally, unexpected products have been isolated, indicating a rich chemistry that can lead to diverse derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives are influenced by their substitution patterns. For instance, a series of 1H-pyrrolo[3,2-b]pyridines was prepared, and their structure-activity relationship was established, focusing on the influence of substitution on anti-secretory activity, lipophilicity, and pKa value. Some of these compounds were potent inhibitors of the gastric acid pump, highlighting the importance of their physical and chemical properties in their biological activity .

Scientific Research Applications

Synthesis of Deeply Colored Polymers

Polymers P1–P4, integrating 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, were synthesized via palladium-catalyzed polycondensation. These polymers exhibited deep colors and were soluble in common organic solvents, indicating potential applications in materials science (Welterlich, Charov, & Tieke, 2012).

Luminescent Properties of Polymers

A series of conjugated polymers with alternating units of dialkylated 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole (DPP) and other components, such as carbazole and anthracene, were prepared. These polymers, exhibiting brilliant red colors and solubility in various solvents, might have applications in optoelectronics and material sciences (Zhu, Rabindranath, & Beyerlein, 2007).

Electrochemical Polymerization and Properties

Electrochemical polymerization of isoDPP-based monomers led to new π-conjugated polymers with broad absorption spectra and non-fluorescent properties. The polymers exhibited reversible oxidation and reduction behavior, indicating their potential use in electrochromic displays and other electronic applications (Welterlich, Neudörfl, & Tieke, 2015).

Crystal Structure and Theoretical Studies

Crystal Structure and DFT Study

The crystal structures of boric acid ester intermediates were confirmed through various spectroscopic methods and X-ray diffraction. The molecular structures were further analyzed using density functional theory (DFT), revealing insights into the physicochemical properties of the compounds (Huang et al., 2021).

Structural Analysis of Pyridin-2-ylboron Derivative

The first reported structure of a pyridin-2-ylboron derivative showed significant structural differences and confirmed its relatively lower stability compared to its regioisomer. This structural analysis contributes to understanding the chemical reactivity and stability of such compounds (Sopková-de Oliveira Santos et al., 2003).

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound acts as an inhibitor of FGFRs . Upon binding to FGFRs, it prevents the receptor’s activation, thereby inhibiting the downstream signaling pathways . This inhibition disrupts the normal functioning of the cells, leading to various cellular responses .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in several key cellular processes . The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of this pathway by the compound can lead to disruption of these processes .

Pharmacokinetics

The compound’s low molecular weight, as mentioned in the search results , suggests that it may have good bioavailability.

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells . These effects can contribute to the compound’s potential as a cancer therapeutic .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s storage temperature is recommended to be normal, and it should be kept in a dark place, sealed in dry conditions , suggesting that light, moisture, and temperature could affect its stability.

Future Directions

The compound and its derivatives have shown significant potential in antibacterial and antifungal applications . Therefore, future research could focus on further exploring these properties and potential applications in medicine.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)17-11-8(9)5-6-16-11/h5-7H,1-4H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIYEKPOPONDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=C2C=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134658
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943323-56-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943323-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
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1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
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1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
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1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
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1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

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